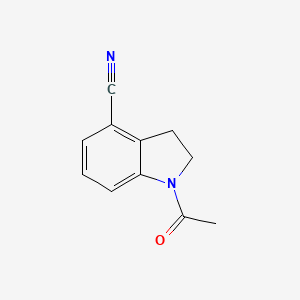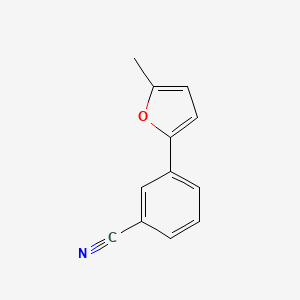![molecular formula C7H9N3O3 B11908897 (4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11908897.png)
(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring . The formyl group can be introduced through a Vilsmeier-Haack reaction, and the esterification can be achieved using standard esterification techniques with ethanol and an acid catalyst .
Industrial Production Methods
Industrial production of (4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of (4-Formyl-[1,2,3]triazol-1-yl)-acetic acid.
Reduction: Formation of (4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: It is utilized in the development of coordination polymers and other advanced materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-stacking, and other non-covalent interactions . The triazole ring’s nitrogen atoms can also coordinate with metal ions, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.
1,2,3-Triazole derivatives: Similar to (4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester, these compounds are used in various applications, including medicinal chemistry and materials science.
Uniqueness
Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H9N3O3 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
ethyl 2-(4-formyltriazol-1-yl)acetate |
InChI |
InChI=1S/C7H9N3O3/c1-2-13-7(12)4-10-3-6(5-11)8-9-10/h3,5H,2,4H2,1H3 |
InChI Key |
MVPXRNFMJLPMTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(N=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11908883.png)
![Cyclopenta[b][1]benzopyran-1(2H)-one, 3,3a-dihydro-](/img/structure/B11908889.png)


